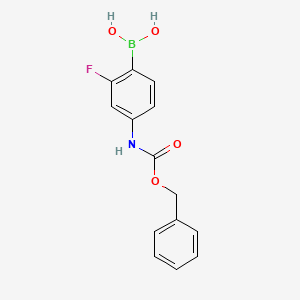

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

描述

属性

IUPAC Name |

[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO4/c16-13-8-11(6-7-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXQYNYBUZHTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-59-2 | |

| Record name | 4-(Benzyloxycarbonylamino)-2-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Introduction

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and a protected amine for further derivatization—makes it a versatile reagent in organic synthesis. This guide provides an in-depth analysis of its core physical properties, handling procedures, and practical applications, grounded in established scientific principles to support researchers in drug development and chemical synthesis.

Compound Identification and Structure

The precise arrangement of functional groups in (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid dictates its reactivity and physical behavior. The carboxybenzyl (Cbz) group provides a stable protecting group for the aniline nitrogen, preventing unwanted side reactions while being removable under specific conditions. The ortho-fluorine atom influences the acidity of the boronic acid and can impart desirable pharmacokinetic properties in a final drug molecule.

Nomenclature Systematic Name(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid Common SynonymsN-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID[1] 4-{[(benzyloxy)carbonyl]amino}-2-fluorophenylboronic acid[2]

>]; } } cvtColorContrastRule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. caption: "Figure 1: Structure and Identifiers"

Core Physicochemical Properties

The physical properties of a reagent are critical for its storage, handling, and use in reactions. This compound is a solid at ambient temperature, which simplifies weighing and dispensing. The table below summarizes its key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BFNO₄ | [1] |

| Molecular Weight | 289.07 g/mol | [1] |

| Appearance | Data not explicitly available; typically a white to off-white solid. | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in organic solvents like methanol, DMF, and dioxane. | [3] |

| Storage Temperature | Room temperature; some suppliers recommend 2-8°C. | [1][4] |

Field Insights:

The stability of this compound at room temperature is advantageous for routine laboratory use.[1] However, as with many boronic acids, long-term storage in a cool, dry environment (2-8°C) is recommended to prevent potential degradation, such as the formation of boroxine anhydrides through dehydration.[4] While boroxine formation is reversible upon exposure to water during reaction workup, it can alter the reagent's stoichiometry if not accounted for.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound. Based on available safety data, this boronic acid derivative is classified as an irritant.

GHS Hazard Information: [1][4]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Expert Recommendations:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[5] Some suppliers recommend refrigerated storage (2-8°C) under a dry atmosphere.[4]

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are prevalent in many drug candidates.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocols

The following protocols are representative methodologies for the validation and application of this reagent.

Protocol 1: Quality Assessment by ¹H and ¹¹B NMR Spectroscopy

Causality: Verifying the identity and purity of the starting material is the most critical step for reproducible results. ¹H NMR confirms the organic structure, while ¹¹B NMR is uniquely suited to observe the boron center, providing information about its chemical environment and potential dehydration to boroxines.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.

-

Dissolution: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Resonances: Look for characteristic signals in the aromatic region (for both phenyl rings), a singlet or multiplet for the benzylic CH₂ protons of the Cbz group, and a broad singlet for the B(OH)₂ protons (which may exchange with residual water).

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B NMR spectrum.

-

Expected Resonances: A single, relatively broad signal is expected for the trigonal planar boronic acid. The chemical shift can confirm the electronic environment of the boron atom.[9] The presence of a second signal may indicate the formation of the cyclic boroxine anhydride.

-

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Causality: This protocol provides a robust, self-validating system for utilizing the boronic acid in a productive chemical transformation. The choice of catalyst, ligand, base, and solvent are critical for efficient catalytic turnover.[10] Microwave heating is often employed to reduce reaction times significantly.[11]

Methodology:

-

Reaction Setup: To a microwave-safe vial, add the (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid (1.2 eq.), the desired aryl bromide/iodide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Microwave Irradiation: Place the vial in a microwave reactor and heat to a specified temperature (e.g., 100-120°C) for a set time (e.g., 15-45 minutes).

-

Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate or analyze by LC-MS to determine if the reaction is complete by observing the disappearance of the limiting starting material.

-

Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

Conclusion

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a valuable and versatile reagent whose physical properties—stability as a solid and predictable reactivity—make it a reliable component in complex synthetic campaigns. A thorough understanding of its properties, combined with rigorous adherence to safety protocols and validated experimental procedures, enables researchers to effectively leverage this building block for the discovery and development of novel chemical entities.

References

-

Chem-Impex. (n.d.). 2-Benzyloxy-4-fluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

- Combi-Blocks, Inc. (2023). Safety Data Sheet: 4-Fluorophenylboronic acid, neopentyl ester.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Hawkins, J. M., et al. (1984). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Analytical Chemistry, 36(1), 122-124.

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

- Thomas, S., et al. (2012).

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Cyano-2-fluorophenylboronic acid.

- PubMed. (2022).

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

- CymitQuimica. (2023).

- PubMed. (2001). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.

-

Lead Sciences. (n.d.). (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid | 874290-59-2 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 874290-59-2|(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Boronic Acid in Modern Drug Discovery

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a key building block in medicinal chemistry, valued for its application in the synthesis of complex organic molecules. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability, binding affinity, and bioavailability. The boronic acid moiety is a versatile functional group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen ensures chemoselectivity in multi-step syntheses. This guide provides a detailed, field-proven synthetic route to this valuable compound, emphasizing the rationale behind experimental choices and providing robust, self-validating protocols.

Strategic Overview of the Synthesis

The synthesis of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a multi-step process that begins with a commercially available substituted aniline. The overall strategy involves:

-

Protection of the Amine: The nucleophilic amino group of the starting material, 4-bromo-3-fluoroaniline, is protected with a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions in subsequent steps.

-

Formation of the Boronic Ester: A lithium-halogen exchange reaction is employed to convert the aryl bromide into a highly reactive aryllithium species. This intermediate is then trapped with an electrophilic borate ester to form a stable boronate ester.

-

Hydrolysis to the Boronic Acid: The final step involves the hydrolysis of the boronate ester to yield the target (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Protection of 4-Bromo-3-fluoroaniline

The initial step focuses on the chemoselective protection of the amino group of 4-bromo-3-fluoroaniline using benzyl chloroformate. The basic conditions facilitate the reaction by deprotonating the aniline nitrogen, enhancing its nucleophilicity.

Reaction Scheme:

Caption: Protection of the aniline with a Cbz group.

Protocol:

A detailed protocol for the synthesis of benzyl (4-bromo-3-fluorophenyl)carbamate is as follows[1]:

-

To a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol) in acetone (660 mL), add sodium bicarbonate (27.63 g, 0.329 mol) and a saturated aqueous solution of sodium bicarbonate (333 mL).

-

Cool the reaction mixture to 15 °C in an ice bath.

-

Slowly add benzyl chloroformate (39 mL, 0.276 mol) to the mixture, ensuring the temperature does not exceed 22 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 90 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone by rotary evaporation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the organic phase under reduced pressure.

-

Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation. Collect the solid product by filtration.

-

Concentrate the filtrate and treat the residue with heptane at 0 °C for 30 minutes to obtain a second crop of the product.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-3-fluoroaniline | 190.01 | 50.0 g | 0.263 |

| Sodium Bicarbonate | 84.01 | 27.63 g | 0.329 |

| Benzyl Chloroformate | 170.59 | 39 mL | 0.276 |

| Acetone | - | 660 mL | - |

| Saturated NaHCO3 (aq) | - | 333 mL | - |

| Ethyl Acetate | - | 450 mL | - |

| n-Hexane/Heptane | - | As needed | - |

Part 2: Lithium-Halogen Exchange and Borylation

This critical step involves the formation of an organolithium intermediate, which is highly reactive and requires anhydrous conditions and low temperatures to prevent side reactions. The aryllithium species is then quenched with triisopropyl borate to form the corresponding boronate ester.

Reaction Scheme:

Caption: Formation of the boronate ester.

Protocol:

This protocol is adapted from general procedures for lithium-halogen exchange and borylation of aryl halides[2][3][4][5][6]:

-

Dissolve benzyl (4-bromo-3-fluorophenyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The lithium-halogen exchange is generally rapid at this temperature.[7]

-

In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronate ester, which can be used in the next step without further purification.

Part 3: Hydrolysis of the Boronate Ester

The final step is the conversion of the boronate ester to the target boronic acid. This is typically achieved by a simple acidic workup.

Reaction Scheme:

Caption: Hydrolysis to the final boronic acid.

Protocol:

This is a general procedure for the hydrolysis of boronate esters[8][9][10]:

-

Dissolve the crude boronate ester from the previous step in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a dilute aqueous acid solution (e.g., 1 M HCl) and stir vigorously at room temperature for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid. The judicious choice of starting materials, protecting groups, and reaction conditions ensures high yields and purity of the final product. This versatile building block can be employed in a wide array of synthetic applications, particularly in the construction of novel pharmaceutical agents through Suzuki-Miyaura cross-coupling reactions. Further optimization of reaction conditions and purification techniques may lead to even more efficient and cost-effective production of this important synthetic intermediate.

References

-

Chem-Impex International. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved from [Link]

- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

-

Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

MDPI. (n.d.). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]

- Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]

-

MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

- Google Patents. (1993). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

PubChem. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

Unknown. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

-

ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]

-

American Chemical Society. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. Retrieved from [Link]

-

American Chemical Society. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Retrieved from [Link]

-

Luo Group Meeting. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. Retrieved from [Link]

-

DSpace@MIT. (2013). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

Sources

- 1. Benzyl (4-broMo-3-fluorophenyl)carbaMate | 510729-01-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. joss.tcnj.edu [joss.tcnj.edu]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid. As a key intermediate in medicinal chemistry and organic synthesis, a thorough understanding of its solubility is paramount for successful reaction design, purification, and formulation development. This document moves beyond a simple data sheet, offering a holistic view grounded in the physicochemical principles that govern the solubility of this and related boronic acid compounds.

Introduction: The Significance of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a substituted arylboronic acid of significant interest in the pharmaceutical industry. Its structural features, including a benzyloxycarbonyl (Cbz) protected amine, a fluorine substituent, and a boronic acid moiety, make it a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules with potential therapeutic applications.

The solubility of this compound is a critical parameter that influences its reactivity, handling, and bioavailability. A comprehensive understanding of its solubility in various solvent systems is essential for optimizing reaction conditions, developing effective purification strategies, and for its potential formulation into drug delivery systems.

Physicochemical Properties Influencing Solubility

The solubility of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is governed by a combination of its structural and electronic properties.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₃BFNO₄ | |

| Molecular Weight | 289.07 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% | |

| Storage | Store at room temperature, sealed in a dry environment. |

Key Structural Features and Their Impact on Solubility:

-

Boronic Acid Group (-B(OH)₂): This functional group is capable of hydrogen bonding, which can enhance solubility in polar protic solvents. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides called boroxines, which are generally less soluble. This equilibrium is influenced by the solvent and temperature.

-

Fluorine Substituent (-F): The presence of a fluorine atom can increase the lipophilicity of the molecule, potentially favoring solubility in less polar organic solvents.

-

Benzyloxycarbonyl (Cbz) Protected Amine (-NHCbz): The Cbz group is a large, relatively nonpolar protecting group that can significantly influence the overall solubility profile of the molecule, likely increasing its solubility in organic solvents.[1]

-

Aromatic Ring: The phenyl ring contributes to the compound's hydrophobicity.

Expected Solubility Profile: An Evidence-Based Assessment

General Solubility of Phenylboronic Acids:

-

Organic Solvents: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone).[2][3] Their solubility in less polar solvents like chloroform is often moderate, while they tend to have very low solubility in nonpolar hydrocarbon solvents like hexane and methylcyclohexane.[2][3]

-

Aqueous Solutions: The solubility of arylboronic acids in water is often low and can be pH-dependent.[4][5] The boronic acid moiety is a weak Lewis acid, and its equilibrium with the corresponding boronate anion can be influenced by the pH of the solution.[6]

Predicted Solubility of the Target Compound:

Based on its structural features, (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is expected to be:

-

Readily soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).

-

Moderately soluble in ethers and ketones like diethyl ether and acetone.

-

Slightly soluble to insoluble in nonpolar organic solvents like hexanes.

-

Poorly soluble in water at neutral pH. The solubility in aqueous systems is likely to be influenced by pH, with increased solubility at higher pH due to the formation of the more soluble boronate salt.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid, a systematic experimental approach is required. The following protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This is the gold-standard method for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation: Accurately weigh an amount of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid that is in excess of its expected solubility and add it to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for quantification.

Kinetic Solubility Determination

Kinetic solubility provides a measure of how quickly a compound dissolves and is often used in early-stage drug discovery for high-throughput screening.[8]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.[8]

Experimental Workflow:

Caption: Workflow for kinetic solubility determination.

Analytical Methods for Concentration Measurement

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) and UV detection at an appropriate wavelength would likely be suitable.

-

UV-Vis Spectrophotometry: For a less complex matrix, UV-Vis spectrophotometry can be a simpler and faster method for concentration determination, provided the compound has a distinct chromophore and a calibration curve is established.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.

Hazard Identification:

-

GHS Pictogram: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

-

Store the compound in a tightly sealed container in a dry and cool place.[10]

Conclusion

While specific quantitative solubility data for (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is not yet widely published, a comprehensive understanding of its physicochemical properties and the behavior of related boronic acids allows for a reasoned prediction of its solubility profile. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the solubility of this important compound in various solvent systems. Such data is invaluable for the advancement of research and development projects that utilize this versatile chemical building block.

References

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

National Institutes of Health. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. Retrieved from [Link]

-

Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]

-

PubMed. (n.d.). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Retrieved from [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. laballey.com [laballey.com]

A Technical Guide to the Stability and Storage of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Introduction

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures integral to the development of novel therapeutics and functional materials.[1] The presence of a fluorine atom and a carbobenzyloxy (Cbz) protecting group imparts unique electronic and steric properties to the molecule, influencing its reactivity and, critically, its stability.[1][2] This guide provides an in-depth technical overview of the factors governing the stability of this reagent, optimal storage and handling protocols, and analytical methodologies for assessing its integrity. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar boronic acid derivatives in their workflows.

Chemical Stability Profile

The stability of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a multifactorial issue, primarily influenced by its susceptibility to oxidative degradation, hydrolysis (protodeboronation), and the stability of the Cbz protecting group under various conditions.

The Boronic Acid Moiety: Inherent Instabilities

Arylboronic acids are known to be susceptible to several degradation pathways, with oxidation and protodeboronation being the most prominent.

Oxidative Degradation: At physiological pH, phenylboronic acids and their esters can be oxidized by reactive oxygen species at rates comparable to thiols.[3] This oxidative instability is a significant concern, as it leads to the cleavage of the carbon-boron bond, rendering the reagent inactive for its intended cross-coupling reactions. The mechanism of oxidation can be complex, but it is generally accepted that diminishing the electron density on the boron atom can significantly enhance oxidative stability.[3] The presence of an electron-withdrawing fluorine atom ortho to the boronic acid group in the title compound is expected to contribute to its stability against oxidation compared to non-fluorinated analogs.[4]

Anhydride Formation (Boroxines): Boronic acids have a propensity to form cyclic trimers known as boroxines through intermolecular dehydration. This is a reversible process, and the equilibrium between the boronic acid and its boroxine form is influenced by the presence of water. In the solid state, boronic acids often exist as a mixture of the monomer and the boroxine. While boroxines are generally competent in Suzuki-Miyaura coupling reactions, their formation can complicate analytical characterization, particularly by NMR.[7]

The Influence of Substituents

The stability of the title compound is significantly modulated by its substituents: the ortho-fluoro group and the para-Cbz-amino group.

Ortho-Fluoro Group: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This effect is expected to increase the Lewis acidity of the boron center, which can influence its reactivity and stability.[4] Furthermore, the presence of an ortho-substituent can sterically hinder the approach of reactants to the boron center, potentially affecting degradation rates.[6]

Para-Cbz-Amino Group: The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide synthesis and is known for its stability under a range of conditions.[8] It is generally stable to basic and most aqueous acidic conditions.[8] However, it can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenation.[8] The electronic effect of the para-amino group, even when protected, will influence the overall electron density of the aromatic ring and, consequently, the reactivity of the boronic acid moiety.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity and reactivity of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.

Storage Conditions

Based on vendor recommendations and the known stability profile of arylboronic acids, the following storage conditions are advised:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[9] | Low temperatures slow down the rates of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |

| Light | Store in the dark (amber vial) | Protects against potential photodegradation, especially of the Cbz group. |

| Container | Tightly sealed container | Prevents the ingress of moisture and oxygen. |

Handling Protocols

To ensure the reagent's quality is maintained during experimental use, the following handling practices should be strictly adhered to:

-

Inert Atmosphere: Whenever possible, handle the solid and solutions of the boronic acid under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Dry Solvents: Use anhydrous solvents for preparing stock solutions to minimize hydrolysis.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

-

Minimize Time in Solution: Prepare solutions of the boronic acid immediately before use. Prolonged storage in solution, especially in protic or aqueous solvents, should be avoided.

Analytical Methods for Quality Assessment

Regularly assessing the purity of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is crucial for obtaining reproducible experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of boronic acids and detecting degradation products.

A Suggested HPLC Method:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is often effective. The acidic mobile phase can help to suppress the ionization of the boronic acid and improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic system and the Cbz group absorb (e.g., 254 nm or 270 nm) is recommended.[10]

-

Sample Preparation: Dissolve the boronic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

It is important to be aware that on-column hydrolysis can sometimes be an issue with boronic acids, leading to inaccurate purity assessments.[10] Method development may be required to minimize this effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural confirmation and purity assessment.

-

¹H NMR: Provides information about the protons in the molecule, allowing for the verification of the overall structure.

-

¹⁹F NMR: The presence of a fluorine atom allows for the use of ¹⁹F NMR, which can be a very sensitive probe of the local chemical environment and can be useful for identifying fluorine-containing impurities.

-

¹¹B NMR: Can be used to directly observe the boron atom. The chemical shift can provide information about the coordination state of the boron (trigonal vs. tetrahedral) and the presence of boroxines.[7]

Overcoming Oligomerization in NMR: As mentioned, boronic acids can form boroxines, which can lead to complex or broad NMR spectra. To overcome this, running the NMR in a deuterated alcohol solvent such as d₄-methanol is recommended. The alcohol will break up the boroxine, resulting in sharper signals for the monomeric boronic acid. Note that the B-OH proton signal will be lost due to exchange with the deuterated solvent.[11]

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction using (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid, with an emphasis on maintaining the reagent's stability.

Figure 1. Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol:

-

Reaction Setup (under Inert Atmosphere):

-

To a dry reaction vessel, add the aryl halide (1.0 eq.), (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent and Base Addition:

-

Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

-

Add the base (e.g., an aqueous solution of Na₂CO₃ or K₂CO₃, or an organic base such as Et₃N) via syringe. The use of a tertiary amine as a base can be crucial for the selective formation of the carbon-carbon bond.[12]

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Conclusion

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a valuable reagent whose efficacy is intrinsically linked to its stability. A thorough understanding of its degradation pathways—primarily oxidation and protodeboronation—is essential for its successful application. By implementing stringent storage and handling protocols, including maintaining a cool, dry, and inert environment, and by employing appropriate analytical techniques to monitor its purity, researchers can ensure the integrity of this key synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

Reyes-Gutiérrez, P. E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 406. Available from: [Link]

-

Lead Sciences. (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid. Available from: [Link]

-

PubChem. 4-Fluorophenylboronic acid. Available from: [Link]

-

Gozdalik, J. T., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493-4498. Available from: [Link]

-

MDPI. (2021). Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze. Catalysts, 11(1), 103. Available from: [Link]

-

Byrne, R. P., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11893-11904. Available from: [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5966. Available from: [Link]

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(9), 1205. Available from: [Link]

-

ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Adamczyk-Woźniak, A., et al. (2019). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 43(3), 1365-1372. Available from: [Link]

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds. Available from: [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

-

Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available from: [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Journal of Chromatography A, 1381, 156-163. Available from: [Link]

-

ResearchGate. The effects of aromatic substitution on the hydrolytic half-life of the.... Available from: [Link]

-

Perrin, D. M., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. The Journal of organic chemistry, 77(10), 4479–4486. Available from: [Link]

-

Australian Water Association. Per- and polyfluoroalkyl substances (PFAS) degradation and defluorination involving ultraviolet and ultrasonication activated advanced oxidation and reduction. Available from: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

-

Efficient Degradation of Fluorinated Pesticides in Water Using Electrochemical Oxidation. (n.d.). Available from: [Link]

-

Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency. Available from: [Link]

-

Semantic Scholar. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e202115161. Available from: [Link]

-

Chen, K., et al. (2021). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Organic & Biomolecular Chemistry, 19(2), 269-273. Available from: [Link]

-

MDPI. (2020). Carbamazepine Degradation Mediated by Light in the Presence of Humic Substances-Coated Magnetite Nanoparticles. Nanomaterials, 10(12), 2411. Available from: [Link]

-

MPG.PuRe. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available from: [Link]

-

Reyes-Gutiérrez, P. E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 406. Available from: [Link]

-

Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Available from: [Link]

-

ResearchGate. (A) Photodegradation of CBZ at different solution pH and (B) effect of.... Available from: [Link]

-

Byrne, R. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14739-14753. Available from: [Link]

-

YouTube. PFAS Reductive Defluorination: A Scalable Solution for Permanent Destruction. Available from: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. Available from: [Link]

-

Bocian, S., & Buszewski, B. (2011). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Acta Chromatographica, 23(2), 357-367. Available from: [Link]

-

Lee, E., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(6), 2122–2125. Available from: [Link]

-

ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available from: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

-

ResearchGate. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Available from: [Link]

-

Environmental Science: Nano. Destruction of per/poly-fluorinated alkyl substances by magnetite nanoparticle-catalyzed UV-Fenton reaction. Available from: [Link]

-

RSC Publishing. Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids. Available from: [Link]

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. reddit.com [reddit.com]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

13C NMR Characterization Guide: (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Topic: 13C NMR of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This technical guide provides a comprehensive framework for the acquisition, processing, and assignment of the Carbon-13 (

Structural Analysis & Connectivity

Before spectral assignment, the molecule must be deconstructed into its magnetically distinct environments. The structure contains three distinct domains: the Fluorophenyl Boronic Acid core, the Carbamate (Cbz) Linker , and the Benzyl Protection Group .

Diagram 1: Molecular Connectivity & Fragment Analysis

Caption: Structural segmentation highlighting the three primary magnetic environments and their expected NMR behaviors.

Experimental Protocol

To ensure data integrity and minimize artifacts (such as boronate ester formation), the following protocol is recommended.

Sample Preparation

-

Solvent Selection: DMSO-d

is the mandatory solvent.-

Reasoning: Boronic acids are prone to dehydration (forming boroxines) or esterification. Methanol-d

must be avoided as it rapidly forms methyl boronate esters, shifting the C-B signal and complicating the spectrum [1]. DMSO stabilizes the monomeric boronic acid species via hydrogen bonding.

-

-

Concentration: Prepare a saturated solution (~30–50 mg in 0.6 mL DMSO-d

).-

Reasoning: The quaternary carbon attached to Boron (C1) has a very long relaxation time (

) and is broadened by the boron quadrupole. High concentration is necessary to distinguish this signal from the baseline noise.

-

Acquisition Parameters

-

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: To allow sufficient relaxation for the quaternary carbonyl and C-F carbons, ensuring quantitative integration is not the goal, but visibility is.

-

-

Scans (NS): Minimum 1024 scans (approx. 1 hour) are required to resolve the C-B multiplet and small

couplings.

13C NMR Assignment & Data Table

The spectrum will be dominated by the splitting patterns caused by the

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C2 (C-F) | 161.0 – 164.0 | Doublet (d) | Definitive Peak. Extreme deshielding + massive splitting. | |

| C=O (Cbz) | 153.0 – 154.0 | Singlet (s) | - | Characteristic carbamate carbonyl. |

| C4 (C-N) | 141.0 – 143.0 | Doublet (d) | Deshielded by Nitrogen; split by meta-Fluorine. | |

| Benzyl (Ipso) | 136.0 – 137.0 | Singlet (s) | - | Quaternary carbon of the benzyl group. |

| C6 (Ortho to B) | 133.0 – 135.0 | Doublet (d) | Downfield due to Boron proximity; meta-coupling to F. | |

| Benzyl (Ar) | 128.0 – 129.0 | Multiple (s) | - | Overlapping signals for ortho/meta/para benzyl carbons. |

| C1 (C-B) | 125.0 – 135.0 | Broad / n.d. | - | The "Missing" Peak. Broadened by |

| C5 (Meta to B) | 114.0 – 116.0 | Doublet (d) | Shielded; small para-coupling to F. | |

| C3 (Ortho to F) | 105.0 – 108.0 | Doublet (d) | Highly shielded by ortho-Fluorine; large geminal coupling. | |

| Benzyl CH | 66.0 – 67.0 | Singlet (s) | - | Characteristic benzylic methylene. |

Technical Deep Dive: The Signal Anomalies

The Fluorine Coupling ( F - C)

The presence of Fluorine at the C2 position transforms the aromatic region into a complex array of doublets. This is not an artifact; it is a self-validating structural confirmation .

-

Mechanism: The

F nucleus splits the -

Diagnostic Utility:

-

If C2 appears as a singlet, the Fluorine is missing (nucleophilic substitution occurred).

-

If C3 (ortho) shows a small coupling (<10 Hz) instead of ~25 Hz, the regiochemistry is incorrect (F is likely meta or para).

-

The Boron Quadrupole ( B - C)

Researchers often panic when they cannot find the carbon attached to the boron (C1).

-

The Physics: Boron possesses two NMR-active isotopes,

B and -

The Result: The C1 signal is often broadened into the baseline or split into a partially resolved 1:1:1:1 quartet.

-

Validation: Do not rely on C1 for identification. Use the C6 and C2 shifts to infer the presence of the boronic acid group via their chemical shift values relative to the non-borylated precursor.

Diagram 2: Spectral Assignment Workflow

Caption: Logic flow for confirming structural identity based on spectral features.

Troubleshooting & Artifacts

Protodeboronation

Boronic acids are susceptible to hydrolytic cleavage of the C-B bond, especially under basic conditions or high heat.

-

Indicator: Disappearance of the broad C1 region and a shift of the C2 (C-F) and C6 signals toward the values of the protonated parent (N-Cbz-3-fluoroaniline).

Boroxine Formation

In dry solvents or upon heating, boronic acids trimerize to form cyclic anhydrides (boroxines).

-

Indicator: A slight shift in the C1 and C2 signals and the appearance of a second set of minor peaks. Adding a drop of D

O to the DMSO-d

References

-

SDSU Chemistry Department. (n.d.). 11B NMR Chemical Shifts and Solvent Effects. Retrieved from

- Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. In Tabulation of Infrared Spectral Data. Wiley-Interscience. (General reference for Cbz carbonyl shifts).

- Hansen, P. E., & Berg, A. (1976). 13C-19F Spin-Spin Coupling Constants in Aromatic Compounds. Journal of Magnetic Resonance.

-

ResearchGate Discussion. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR? Retrieved from

-

Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative source for coupling constants).[1]

Sources

A Technical Guide to (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid: Commercial Availability, Quality Control, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a specialized organic reagent that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a protected amine, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the benzyloxycarbonyl (Cbz)-protected amine allows for sequential and controlled introduction of nitrogen-containing functionalities.

This guide provides an in-depth overview of the commercial availability of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid, discusses key quality control parameters, and presents a detailed, representative protocol for its application in Suzuki-Miyaura cross-coupling reactions, a critical step in the synthesis of advanced pharmaceutical agents.

Commercial Availability and Supplier Landscape

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is readily available from a range of chemical suppliers that specialize in research and development chemicals. The compound is typically offered in various quantities, from milligrams to multiple grams, catering to both academic research and process development needs. When sourcing this reagent, it is crucial to consider not only the price but also the purity, availability, and the supplier's quality assurance standards. Below is a comparative table of prominent suppliers.

| Supplier | Product Number | Purity | Availability | Notes |

| ChemScene | CS-M1460 | ≥98% | In-stock in various quantities (100mg to 5g)[1] | Offers a range of quantities with readily available pricing.[1] Also provides custom synthesis and commercial production services.[1] |

| BLDpharm | BD448830 | 97% | Available | A leading supplier of research chemicals. |

| Sigma-Aldrich (Ambeed) | AMBH97F05AFC | 97% | Available | Distributed through Sigma-Aldrich, a major global supplier. |

| Lead Sciences | BD448830 | 97% | Available in 1g, 5g, and 25g quantities | Provides pricing in Euros. |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the safe handling, storage, and effective use of this reagent.

| Property | Value | Source |

| CAS Number | 874290-59-2 | [1] |

| Molecular Formula | C₁₄H₁₃BFNO₄ | [1] |

| Molecular Weight | 289.07 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97-98% | [1] |

| Storage | Store at room temperature, sealed in a dry environment.[1] Some suppliers recommend storage at 2-8°C. |

Safety Information:

This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Application in Suzuki-Miyaura Cross-Coupling Reactions: A Practical Guide

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in many pharmaceuticals.[2] (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is an excellent coupling partner in these reactions. Its utility is highlighted by its role as a key intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid.

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure

While specific reaction conditions should be optimized for each unique substrate combination, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid with an aryl bromide. This protocol is based on established methodologies for similar transformations.

Materials:

-

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 eq), (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures efficient catalytic turnover.

-

Ligand (SPhos): The phosphine ligand (SPhos) plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition step, and facilitating the reductive elimination. SPhos is a bulky, electron-rich ligand that is often effective for challenging cross-coupling reactions.

-

Base (K₂CO₃): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

-

Solvent System (Dioxane/Water): The mixed solvent system is chosen to dissolve both the organic substrates and the inorganic base, creating a homogeneous reaction mixture that facilitates efficient reaction kinetics.

Synthesis of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

While this guide focuses on the commercial availability and application of the title compound, a general understanding of its synthesis is valuable. A common synthetic route involves the protection of the amino group of a suitable aniline precursor, followed by a halogen-metal exchange and subsequent borylation.

Caption: A plausible synthetic workflow for the preparation of the title compound.

Conclusion

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of biaryl moieties. By understanding its commercial availability, quality parameters, and the nuances of its application in synthesis, researchers can effectively leverage this building block to advance their drug discovery and development programs.

References

-

Lead Sciences. (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid. [Link]

-

Lead Sciences. Product Page for BD448830. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organic Reactions; John Wiley & Sons, Inc.: 2014. [Link]

-

ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

Sources

Fluorinated Phenylboronic Acids: Mechanistic Principles and Applications in Synthesis and Chemical Biology

Executive Summary

Fluorinated phenylboronic acids (FPBAs) represent a specialized class of organoboron compounds where the strategic introduction of fluorine atoms modulates the electronic and steric environment of the boron center. Unlike their non-fluorinated counterparts, FPBAs exhibit enhanced Lewis acidity, unique metabolic stability, and distinct nuclear magnetic resonance (

Physicochemical Foundation: The "Fluorine Effect"

The utility of FPBAs stems from the high electronegativity of fluorine (

pKa Modulation and Lewis Acidity

Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning it exists primarily as the neutral trigonal planar (

Fluorine substitution exerts a strong electron-withdrawing inductive effect (

-

Monofluorinated isomers: pKa shifts to ~7.0–7.8 depending on position (ortho/meta/para).

-

Polyfluorinated derivatives: Pentafluorophenylboronic acid has a pKa < 6.0.

Impact: This pKa shift allows FPBAs to form stable cyclic boronate esters with diols (like glucose or serine proteases) at neutral physiological pH, a critical feature for chemical biology and drug delivery.

NMR Reporter Capabilities

The

Figure 1: The hybridization switch from sp2 to sp3 upon binding triggers a measurable chemical shift in the 19F NMR spectrum.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling[1][2][3]

While FPBAs are powerful building blocks, they present a specific synthetic challenge: Protodeboronation . The same electron-withdrawing effect that increases Lewis acidity also destabilizes the C-B bond under basic conditions, making the aryl ring prone to hydrolysis (loss of the boron moiety).

Overcoming Protodeboronation

Standard Suzuki conditions (strong base, high heat) often lead to low yields with polyfluorinated acids.

-

Solution: Use mild bases (

, -

Catalyst Choice: Electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitate the oxidative addition of the aryl halide, allowing the reaction to proceed faster than the rate of deboronation.

Experimental Protocol: Coupling of 4-Fluorophenylboronic Acid

Objective: Synthesize 4'-fluoro-4-methoxybiphenyl via Suzuki coupling.

Reagents:

-

4-Fluorophenylboronic acid (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with 4-bromoanisole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol),

(4.5 mg), SPhos (16 mg), and -

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Note: Monitor by TLC. If deboronation is observed (formation of fluorobenzene), lower temperature to 60°C and extend time.

-

Workup: Cool to RT. Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Figure 2: Catalytic cycle highlighting Transmetallation as the critical step where FPBAs must compete against hydrolytic deboronation.

Chemical Biology: Sensing and Recognition

FPBAs are premier motifs for "Reversible Covalent Bonding." They form cyclic esters with 1,2-diols (cis-diols) found in saccharides (glucose, ribose) and catecholamines (dopamine).

Mechanism: The Ion-Pair Strain

Binding is driven by the release of ring strain and the stabilization of the anionic boronate form.

-

Non-fluorinated PBA: High pKa means binding is weak at pH 7.4.

-

Fluorinated PBA: Lower pKa allows the boronate anion to exist at pH 7.4, facilitating strong binding with glucose (

for monoboronic acids, higher for bis-boronic scaffolds).

Protocol: NMR Glucose Sensing Assay

Objective: Detect glucose concentration in a simulated biological buffer.

Materials:

-

Probe: 3-Fluorophenylboronic acid (3-FPBA) or 2-fluoro-5-nitrophenylboronic acid.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 10%

. -

Instrument: NMR Spectrometer (min. 300 MHz).

Methodology:

-

Stock Solution: Prepare a 10 mM stock of 3-FPBA in PBS/D2O.

-

Baseline Scan: Acquire a

NMR spectrum of the probe alone. Note the chemical shift ( -

Titration: Add aliquots of Glucose solution (0–50 mM).

-

Equilibration: Allow 5 minutes for the equilibrium to settle at 25°C or 37°C.

-

Detection: Acquire spectra. Observe the appearance of a new peak upfield (

). -

Quantification: Integrate the area of

vs

Data Summary: Substituent Effects on Acidity

| Compound | Substituent | pKa (approx) | Physiological Binding (pH 7.[1][2]4) |

| Phenylboronic acid | -H | 8.9 | Poor |

| 4-Fluorophenylboronic acid | -F (para) | 8.7 | Weak/Moderate |

| 3-Fluorophenylboronic acid | -F (meta) | 7.8 | Moderate |

| 2,4-Difluorophenylboronic acid | -F, -F | 7.2 | Strong |

| 2-Formyl-3-fluorophenylboronic acid | -CHO, -F | < 6.5 | Very Strong (Benzoxaborole formation) |

Medicinal Chemistry: Protease Inhibition[6][7]